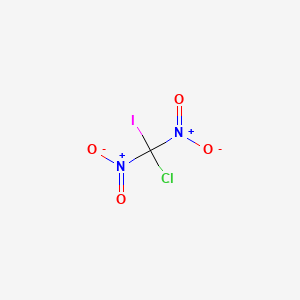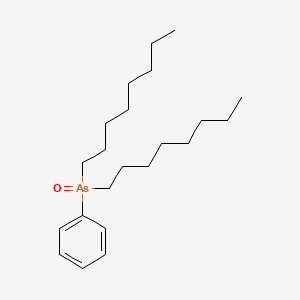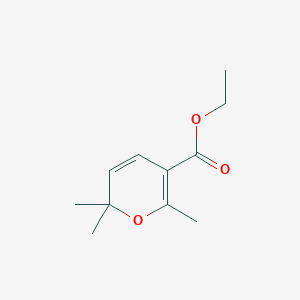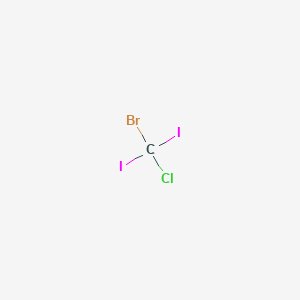
2,5-Diphenyl-2H-1,2,3-diazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenyl-2H-1,2,3-diazaphosphole is a heterocyclic compound that incorporates two nitrogen atoms and one phosphorus atom within a five-membered ring. This compound is part of the broader class of diazaphospholes, which are known for their unique structural and electronic properties . The presence of both nitrogen and phosphorus atoms in the ring structure imparts significant reactivity and versatility, making it a subject of interest in various fields of chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-2H-1,2,3-diazaphosphole typically involves the condensation of tris(trimethylsilyl)phosphine with α-diazocarboxylic chlorides . This reaction proceeds under mild conditions and yields the desired diazaphosphole in good quantities. Another method involves the cycloaddition of acetonitrile N-oxide with 2,5-dimethyl-2H-1,2,3-diazaphosphole, which is a highly chemo- and regioselective process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for larger production. The use of readily available reagents and mild reaction conditions makes these methods suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diphenyl-2H-1,2,3-diazaphosphole undergoes various chemical reactions, including cycloaddition, substitution, and complexation reactions . It acts as a versatile dienophile or dipolarophile in cycloaddition reactions, forming diverse products .
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve nitrile oxides or alkyl halides under mild conditions.
Substitution Reactions: Often use alkyl halides, leading to the formation of substituted indoles.
Major Products:
Cycloaddition Reactions: Lead to the formation of isoxazoline derivatives.
Substitution Reactions: Result in 2,3-disubstituted indoles as major products.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyl-2H-1,2,3-diazaphosphole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,5-Diphenyl-2H-1,2,3-diazaphosphole involves its reactivity as a dienophile or dipolarophile in cycloaddition reactions . The formation of P-C and C-O single bonds is initiated by the interaction of the phosphorus atom with electrophilic reagents . This compound’s unique electronic structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethyl-2H-1,2,3-diazaphosphole
- 2-Phenyl-2H-1,2,3-diazaphosphole
Comparison: 2,5-Diphenyl-2H-1,2,3-diazaphosphole is unique due to the presence of phenyl groups, which enhance its stability and reactivity compared to its methyl-substituted counterparts . The phenyl groups also contribute to its aromaticity, making it more versatile in various chemical reactions .
Eigenschaften
CAS-Nummer |
51525-60-1 |
|---|---|
Molekularformel |
C14H11N2P |
Molekulargewicht |
238.22 g/mol |
IUPAC-Name |
2,5-diphenyldiazaphosphole |
InChI |
InChI=1S/C14H11N2P/c1-3-7-12(8-4-1)14-11-17-16(15-14)13-9-5-2-6-10-13/h1-11H |
InChI-Schlüssel |
QUJSHVDDKOBTQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(P=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one)](/img/structure/B14652208.png)


![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)


![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)

